N-(2-Cyanoethyl)-N-ethylanilinium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanoethyl)-N-ethylanilinium acetate: is an organic compound with the molecular formula C13H16N2O2 It is a derivative of aniline, featuring a cyanoethyl group and an ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanoethyl)-N-ethylanilinium acetate typically involves the reaction of N-(2-Cyanoethyl)-N-ethylaniline with acetic acid or acetic anhydride. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
N-(2-Cyanoethyl)-N-ethylaniline+Acetic Acid→N-(2-Cyanoethyl)-N-ethylanilinium acetate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2-Cyanoethyl)-N-ethylanilinium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-Cyanoethyl)-N-ethylanilinium acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-Cyanoethyl)-N-ethylanilinium acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic and electrophilic reactions, while the ethyl group provides hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.
Comparison with Similar Compounds
- N-(2-Cyanoethyl)-N-methylaniline
- N-(2-Cyanoethyl)-N-propylaniline
- N-(2-Cyanoethyl)-N-isopropylaniline
Comparison: N-(2-Cyanoethyl)-N-ethylanilinium acetate is unique due to its specific combination of cyanoethyl and ethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
83763-40-0 |
---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-cyanoethylidene-ethyl-phenylazanium;acetate |
InChI |
InChI=1S/C11H13N2.C2H4O2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11;1-2(3)4/h3-5,7-8,10H,2,6H2,1H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
XAFAHWSTQUPXDF-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](=CCC#N)C1=CC=CC=C1.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.